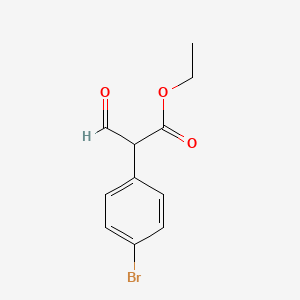
Ethyl 2-(4-bromophenyl)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-bromophenyl)-3-oxopropanoate is an organic compound with the molecular formula C11H11BrO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the para position and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-bromophenyl)-3-oxopropanoate typically involves the esterification of 4-bromophenylacetic acid. One common method is the Fischer esterification, where 4-bromophenylacetic acid is refluxed with ethanol in the presence of a strong acid catalyst like sulfuric acid . Another method involves the reaction of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the resulting nitrile with sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and solvents that can be easily recycled and reused is also a common practice to enhance the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-(4-bromophenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Oxidation: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution: Products depend on the nucleophile used.
Reduction: Ethyl 2-(4-bromophenyl)-3-hydroxypropanoate.
Oxidation: 4-bromophenylacetic acid.
Applications De Recherche Scientifique
Ethyl 2-(4-bromophenyl)-3-oxopropanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethyl 2-(4-bromophenyl)-3-oxopropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its bromophenyl group can facilitate binding to certain proteins, affecting their function and leading to desired biological effects .
Comparaison Avec Des Composés Similaires
Ethyl 2-(4-bromophenyl)acetate: Similar structure but lacks the carbonyl group at the 3-position.
4-Bromophenylacetic acid: The parent acid form of the ester.
Ethyl 2-(4-bromophenyl)-3-hydroxypropanoate: The reduced form of the compound.
Uniqueness: Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C11H11BrO3 |
|---|---|
Poids moléculaire |
271.11 g/mol |
Nom IUPAC |
ethyl 2-(4-bromophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H11BrO3/c1-2-15-11(14)10(7-13)8-3-5-9(12)6-4-8/h3-7,10H,2H2,1H3 |
Clé InChI |
WQSBIFOIZAHURK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C=O)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















